2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that features a benzoate ester functional group, bromine substituents, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. One common approach is to start with the bromination of a suitable phenyl benzoate precursor. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to remove the bromine substituents or to modify the benzoate ester group.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.
Major Products Formed
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The furan ring and formamido group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate
- 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl acetate
- 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl propionate
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of both bromine atoms and the furan ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H15Br2N3O5 |
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Molecular Weight |
549.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H15Br2N3O5/c22-15-9-14(11-25-26-18(27)12-24-20(28)17-7-4-8-30-17)19(16(23)10-15)31-21(29)13-5-2-1-3-6-13/h1-11H,12H2,(H,24,28)(H,26,27)/b25-11+ |
InChI Key |
UMSIYTKXTXANOJ-OPEKNORGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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